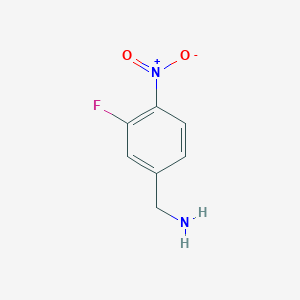![molecular formula C7H3ClFN3 B064790 4-氯-6-氟吡啶并[3,4-D]嘧啶 CAS No. 175357-98-9](/img/structure/B64790.png)
4-氯-6-氟吡啶并[3,4-D]嘧啶
描述
Pyrimidine derivatives, including 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine, are well-known nitrogen-containing heterocyclic compounds that play significant roles in medicinal and pharmaceutical applications. They are characterized by their molecular structure and the presence of nitrogen atoms within the ring, which contributes to their chemical properties and reactivity (Gandhi et al., 2016).
Synthesis Analysis
The synthesis of Pyrido[3,4-d]pyrimidines typically involves multistep chemical reactions. For example, the compound 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine was synthesized through a route that has general applicability for the preparation of many 6-substituted pyrido[2,3-d]pyrimidines (Grivsky et al., 1980).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine, is confirmed by single crystal X-ray diffraction studies. These compounds typically crystallize in various space groups with significant intermolecular interactions, contributing to the stability of the crystal packing. Weak but significant interactions like C–H···O, C–H···F, and π–π are involved in the structural stability (Gandhi et al., 2016).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including substitutions and cyclization, to form more complex structures. For instance, chloro and fluoro substituents on the pyrimidine ring can participate in nucleophilic substitutions. The reactivity of the carbonyl group in pyrimidine-4-ones has been studied, showing transformations into substituted pyrimidines (de Melo et al., 1992).
科学研究应用
1. Protein Kinase Inhibitors for Cancer Treatment
- Application Summary: Pyrimidine and its fused derivatives, including pyrido[3,4-D]pyrimidine, have shown promising anticancer activity. They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
- Results or Outcomes: The results suggest that these compounds have significant anticancer potential, although specific quantitative data or statistical analyses were not provided in the source .
2. Therapeutic Potential of Pyrido[3,4-D]pyrimidine Derivatives
- Application Summary: Structures composed of a pyridopyrimidine moiety have shown therapeutic interest and have been approved for use as therapeutics . These compounds have been studied in the development of new therapies.
3. Synthesis of Pyrido[3,4-d]pyrimidine Derivatives
- Application Summary: Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential. The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .
4. Protein Kinase Inhibitors for Cancer Treatment
- Application Summary: Pyrimidine and its fused derivatives, including pyrido[3,4-D]pyrimidine, have shown promising anticancer activity. They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
- Results or Outcomes: The results suggest that these compounds have significant anticancer potential, although specific quantitative data or statistical analyses were not provided in the source .
5. Synthesis of Pyrido[3,4-d]pyrimidine Derivatives
- Application Summary: Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential. The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .
6. Protein Kinase Inhibitors for Cancer Treatment
- Application Summary: Pyrimidine and its fused derivatives, including pyrido[3,4-D]pyrimidine, have shown promising anticancer activity. They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
- Results or Outcomes: The results suggest that these compounds have significant anticancer potential, although specific quantitative data or statistical analyses were not provided in the source .
未来方向
Pyrimidine derivatives, including 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine, have shown a therapeutic interest and have been studied in the development of new therapies . Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
属性
IUPAC Name |
4-chloro-6-fluoropyrido[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFN3/c8-7-4-1-6(9)10-2-5(4)11-3-12-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWFUQALPUPAER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1F)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443359 | |
| Record name | 4-CHLORO-6-FLUOROPYRIDO[3,4-D]PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-fluoropyrido[3,4-D]pyrimidine | |
CAS RN |
175357-98-9 | |
| Record name | 4-CHLORO-6-FLUOROPYRIDO[3,4-D]PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


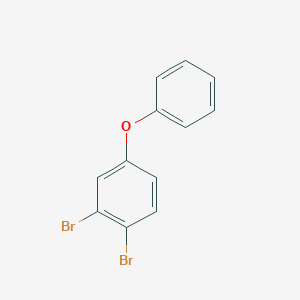

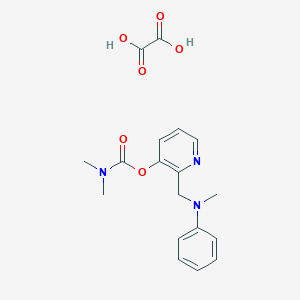
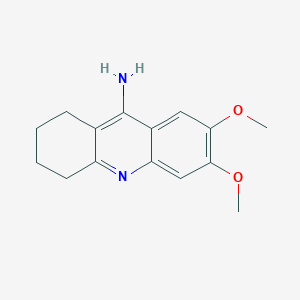
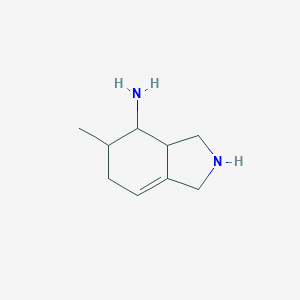
![2-(3-Amino-phenyl)-benzo[h]chromen-4-one](/img/structure/B64733.png)

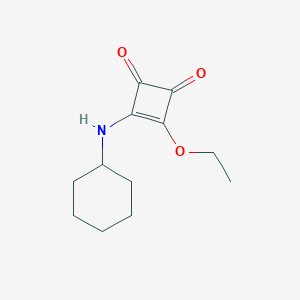

![Furo[3,2-c]pyridine-4-carbonitrile](/img/structure/B64743.png)
![tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate](/img/structure/B64747.png)
